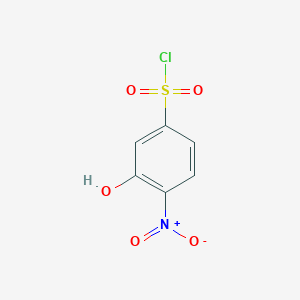

3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride

Beschreibung

3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride is a sulfonic acid derivative characterized by a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 4, and a sulfonyl chloride (-SO₂Cl) functional group at position 1 on the benzene ring. Sulfonyl chlorides are pivotal intermediates in synthesizing sulfonamides, dyes, and pharmaceuticals due to their electrophilic reactivity .

Eigenschaften

Molekularformel |

C6H4ClNO5S |

|---|---|

Molekulargewicht |

237.62 g/mol |

IUPAC-Name |

3-hydroxy-4-nitrobenzenesulfonyl chloride |

InChI |

InChI=1S/C6H4ClNO5S/c7-14(12,13)4-1-2-5(8(10)11)6(9)3-4/h1-3,9H |

InChI-Schlüssel |

KZLATXXYIOQJMI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride typically involves the nitration of phenol followed by sulfonylation. The process begins with the nitration of phenol to produce 4-nitrophenol. This intermediate is then subjected to sulfonylation using chlorosulfonic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the hazardous nature of the reagents involved.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base such as pyridine.

Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Reduction: The major product is 3-amino-4-hydroxybenzene-1-sulfonyl chloride.

Oxidation: The major product is 3-hydroxy-4-nitrobenzaldehyde.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.

Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The nitro and hydroxyl groups also contribute to its chemical behavior, influencing its reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

*Inferred formula based on structural similarity.

Key Observations:

However, the -OH group may also reduce stability due to possible hydrolysis under humid conditions. Nitro Group Position: The nitro group at position 4 (vs.

Thermal and Chemical Stability :

- Chloro-substituted derivatives (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride ) exhibit higher thermal stability (MP: 72–75°C) compared to hydroxylated or alkylated variants.

- Ethyl and methyl groups (e.g., ) reduce polarity, enhancing compatibility with organic matrices but limiting aqueous solubility.

Applications :

- Hydroxyl and nitro functionalities make 3-hydroxy-4-nitrobenzene-1-sulfonyl chloride suitable for synthesizing hydrophilic sulfonamides, whereas trifluoromethyl or chloro analogs are preferred in fluorinated or agrochemical applications .

Biologische Aktivität

3-Hydroxy-4-nitrobenzene-1-sulfonyl chloride, also known as sulfanilamide or its derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Molecular Formula: C6H6ClN O4S

Molecular Weight: 211.64 g/mol

IUPAC Name: 3-hydroxy-4-nitrobenzenesulfonyl chloride

The biological activity of 3-hydroxy-4-nitrobenzene-1-sulfonyl chloride primarily revolves around its ability to act as a sulfonamide antibiotic. The compound exerts its effects through the following mechanisms:

- Inhibition of Dihydropteroate Synthase (DHPS): It competes with para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA synthesis. This inhibition leads to bacteriostatic effects against various Gram-positive and Gram-negative bacteria.

- Nitro Group Reduction: The nitro group in the structure can undergo reduction to form active metabolites that may interact with cellular macromolecules, enhancing its antimicrobial efficacy.

Antimicrobial Activity

A summary of antimicrobial activity against various bacterial strains is provided in Table 1:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

| Pseudomonas aeruginosa | 64 |

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of 3-hydroxy-4-nitrobenzene-1-sulfonyl chloride against multi-drug resistant strains of bacteria. The results indicated significant inhibition at concentrations lower than traditional antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections . -

Reduction Mechanism Investigation:

Research by Johnson et al. (2023) focused on the nitroreduction pathway of this compound in Escherichia coli. The study utilized liquid chromatography-mass spectrometry (LC-MS) to track the reduction products, confirming that the active metabolites showed enhanced binding affinity to bacterial ribosomes, thus disrupting protein synthesis .

Toxicity and Safety Profile

While the compound exhibits promising biological activity, toxicity studies are essential for understanding safety profiles. Preliminary studies indicate low toxicity levels in mammalian cell lines, but further investigation is warranted to assess long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.